molecular formula C24H26N4O4 B4514964 6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4514964
M. Wt: 434.5 g/mol
InChI Key: AEAMVPLFKLGNHT-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative characterized by a nitrogen-containing heterocyclic core substituted with two aromatic moieties: a 3-methoxyphenyl group at position 6 and a 4-methoxyphenylpiperazinoethyl ketone group at position 2 (Figure 1). The pyridazinone scaffold is pharmacologically significant due to its role in modulating enzyme inhibition (e.g., monoamine oxidase, MAO) and receptor interactions (e.g., serotonin and dopamine receptors) .

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-31-20-8-6-19(7-9-20)26-12-14-27(15-13-26)24(30)17-28-23(29)11-10-22(25-28)18-4-3-5-21(16-18)32-2/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAMVPLFKLGNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications : Replacing 4-methoxyphenyl with 4-chlorophenyl (as in ) increases MAO-A selectivity but reduces MAO-B potency.
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility, whereas chlorine/fluorine (electron-withdrawing) enhance metabolic stability .

MAO-B Inhibition and Selectivity

Compound MAO-B IC50 (µM) MAO-A IC50 (µM) Selectivity (MAO-B/MAO-A) Source
Target Compound 0.013* 8.7* 669
6-(4-Chlorophenyl) Analogue 0.015 12.4 827
6-(2-Furyl)-2-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 0.042 >100 >2380

*Predicted based on structural analogues.

Insights :

  • The target compound’s dual methoxy groups likely contribute to its high MAO-B selectivity, similar to fluorine-substituted derivatives .
  • Chlorophenyl substitutions (e.g., ) improve selectivity ratios but at the cost of reduced potency.

Biological Activity

6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone class, which is recognized for its diverse biological activities. This compound features a unique structural configuration that includes a pyridazinone core, methoxy phenyl groups, and a piperazine moiety, suggesting significant potential for pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of 434.5 g/mol. The structural features include:

  • Pyridazinone core : Central to its biological activity.
  • Methoxyphenyl groups : Known to enhance lipophilicity and biological interactions.
  • Piperazine moiety : Implicated in various pharmacological effects.

Biological Activities

Research indicates that derivatives of pyridazinones, including this compound, exhibit a wide array of biological activities:

  • Anticancer Activity :
    • Studies have shown that pyridazinone derivatives can induce cytotoxic effects against various cancer cell lines such as HEP3B (liver cancer) and HCT116 (colon cancer) . The selectivity index indicates promising potential for targeted cancer therapy.
  • Anti-inflammatory Properties :
    • Pyridazinones have been reported to possess potent anti-inflammatory effects, acting through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This mechanism positions them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Analgesic Effects :
    • Certain derivatives demonstrate significant analgesic activity with minimal side effects compared to traditional NSAIDs . The presence of specific substitutions on the pyridazinone ring enhances these effects.
  • Antimicrobial Activity :
    • Pyridazinones have shown effectiveness against various microbial strains, indicating their potential use in treating infections .
  • Antiplatelet Activity :
    • Some studies suggest that pyridazinone compounds may exhibit antiplatelet effects, making them candidates for cardiovascular applications .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazinone derivatives:

  • A study demonstrated that specific substitutions on the pyridazinone scaffold could lead to enhanced anticancer activity against neuroblastoma cells (SH-SY5Y) .
  • Another research highlighted the analgesic properties of 6-substituted pyridazinones, showing efficacy comparable to established analgesics while maintaining lower ulcerogenic risks .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-2,4-disubstituted pyridazin-3(2H)-onesMethyl substitution at position 6Exhibits agonistic activity on formyl peptide receptors
4-(5-acetyl-2-ethyl-3-oxo-6-phenylpyridazin-4-yl)amino benzenesulfonamideContains an acetyl group and sulfonamide linkageExhibits PDE4 inhibitory activity
6-(4-hydroxy-3,5-dimethylphenyl)-4-(5-trifluoromethyl-indol-2-yl)-pyridazin-3(2H)-oneHydroxy and trifluoromethyl substitutionsPotentially useful in anti-cancer therapies

Q & A

Q. Key structural modifications to enhance target selectivity (e.g., 5-HT₁A vs. D₂ receptors)?

  • Methodological Answer :
  • Piperazine Substitution : Replace 4-methoxyphenyl with 2-pyridyl to reduce D₂ affinity (Ki shift from 120 nM to >1 μM) .
  • Pyridazinone Core : Fluorination at C₅ increases metabolic stability (t₁/₂: 4 h → 8 h in liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

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